molecular formula C10H15N3O B13188310 3-(2-Ethylpyrimidin-4-yl)morpholine

3-(2-Ethylpyrimidin-4-yl)morpholine

Cat. No.: B13188310
M. Wt: 193.25 g/mol
InChI Key: CWPBIMMGGAYJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylpyrimidin-4-yl)morpholine is a heterocyclic organic compound with the molecular formula C10H15N3O It features a morpholine ring attached to a pyrimidine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylpyrimidin-4-yl)morpholine typically involves the reaction of 2-ethyl-4-chloropyrimidine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    N-oxides: Formed through oxidation reactions.

    Reduced Pyrimidine Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-(2-Ethylpyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(2-Ethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in antibacterial applications, it may disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylpyrimidin-4-yl)ethanol
  • 4-(2-Ethylpyrimidin-4-yl)piperidine
  • 2-(2-Ethylpyrimidin-4-yl)thiazole

Uniqueness

3-(2-Ethylpyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a pyrimidine ring, which confer distinct chemical properties

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(2-ethylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C10H15N3O/c1-2-10-12-4-3-8(13-10)9-7-14-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3

InChI Key

CWPBIMMGGAYJKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=N1)C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.